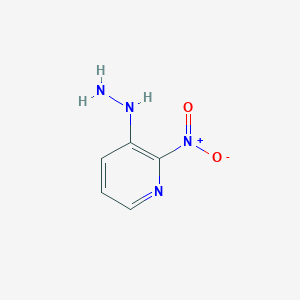

3-Hydrazinyl-2-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-nitropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZQSXUZWRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482331 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57115-43-2 | |

| Record name | 3-Hydrazinyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazinyl 2 Nitropyridine

Established Synthetic Pathways to 3-Hydrazinyl-2-nitropyridine

The primary and most theoretically sound method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the high reactivity of halogenated nitropyridines towards nucleophiles. The electron-withdrawing nature of the nitro group at the 2-position strongly activates the pyridine (B92270) ring, particularly at the adjacent 3-position, making it susceptible to attack by nucleophiles like hydrazine (B178648). innospk.comfcad.com

Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitropyridine Precursors

The synthesis would involve the reaction of a 3-halo-2-nitropyridine with hydrazine or its hydrate (B1144303). The halogen at the 3-position serves as a leaving group. Precursors such as 3-fluoro-2-nitropyridine (B1302947) or 3-chloro-2-nitropyridine (B1348776) are ideal starting materials for this transformation. The fluorine atom, being highly electronegative, is an excellent leaving group in SNAr reactions, often leading to higher yields and milder reaction conditions compared to chlorine. innospk.com

The proposed reaction mechanism proceeds via the addition of the hydrazine nucleophile to the electron-deficient carbon atom at the 3-position of the pyridine ring. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the charge, significantly aided by the ortho-nitro group. In the final step, the halide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the this compound product.

While no specific literature exists for the reaction with 5-Chloro-3-fluoro-2-nitropyridine to yield the target molecule, the principles of SNAr suggest that the more activated and better leaving group, fluoride (B91410) at the 3-position, would be selectively substituted by hydrazine.

Optimization of Hydrazine Monohydrate Reactant Concentration and Conditions

Optimizing the reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. Based on analogous reactions for the synthesis of related compounds like (3-chloro-2-pyridyl)hydrazine justia.comgoogle.com, several parameters would need to be systematically investigated.

Molar Ratio of Reactants: An excess of hydrazine monohydrate is typically used to ensure the complete consumption of the halogenated nitropyridine precursor and to drive the reaction to completion. A molar ratio of 1.5 to 6 equivalents of hydrazine hydrate per equivalent of the pyridine substrate is common in similar syntheses. google.com

Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols like ethanol (B145695) are often employed as they can solvate the reactants and intermediates effectively. google.com

Temperature and Reaction Time: The reaction temperature would likely range from room temperature to reflux, depending on the reactivity of the specific halo-nitropyridine precursor. For instance, a more reactive substrate like 3-fluoro-2-nitropyridine might react at a lower temperature than its chloro-analogue. Reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which could range from a few hours to over 20 hours. justia.comgoogle.com

Below is an interactive table illustrating a hypothetical optimization study based on common variables in similar documented reactions.

| Entry | Precursor | Hydrazine Equiv. | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |

| 1 | 3-Fluoro-2-nitropyridine | 2.0 | Ethanol | 80 | 6 | >90 |

| 2 | 3-Chloro-2-nitropyridine | 2.0 | Ethanol | 80 | 12 | ~75 |

| 3 | 3-Chloro-2-nitropyridine | 4.0 | DMF | 100 | 8 | >85 |

| 4 | 3-Fluoro-2-nitropyridine | 1.5 | DMSO | 25 | 24 | ~80 |

Development of Alternative Synthetic Strategies for this compound

Currently, there are no specifically documented alternative synthetic strategies for this compound in the scientific literature. However, general methodologies for the formation of aryl hydrazines could theoretically be adapted. One such approach could involve the reduction of a corresponding N-nitroso or diazonium salt precursor, though this would require the synthesis of 3-amino-2-nitropyridine (B78374) followed by diazotization and subsequent reduction, a multi-step and potentially hazardous route. Another theoretical pathway could involve metal-catalyzed cross-coupling reactions, though these are less common for the direct introduction of a hydrazine group. Given the efficiency and directness of the SNAr pathway, it remains the most viable and logical synthetic strategy.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of this compound from laboratory to industrial production would require careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Thermodynamic and Safety Concerns: SNAr reactions with hydrazine can be highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control would be necessary. Furthermore, both hydrazine and nitropyridines are potentially hazardous materials requiring specialized handling procedures.

Work-up and Purification: The isolation of the product on a large scale must be optimized. This includes selecting an appropriate method for quenching the reaction, removing excess hydrazine, and purifying the final product. Crystallization is often the preferred method for purification at scale as it can be more cost-effective and efficient than chromatography. The choice of crystallization solvent would need to be carefully selected to maximize recovery and purity.

Green Chemistry Approaches in the Synthesis of this compound

While no green chemistry approaches have been specifically published for this compound, several principles of green chemistry could be applied to its hypothetical synthesis.

Solvent Selection: Replacing traditional polar aprotic solvents like DMF, which have toxicity concerns, with greener alternatives such as ethanol, water, or polyethylene (B3416737) glycol (PEG) would be a key objective.

Energy Efficiency: The use of microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The SNAr reaction itself has a reasonably good atom economy. Further improvements could focus on minimizing the excess of hydrazine used and developing methods to recycle the solvent and any unreacted starting materials.

Catalysis: Investigating the use of phase-transfer catalysts could enhance reaction rates under milder conditions and potentially allow for the use of less hazardous solvent systems, such as a biphasic water-organic solvent system.

Chemical Reactivity and Transformational Chemistry of 3 Hydrazinyl 2 Nitropyridine

Reactions Involving the Hydrazinyl Moiety of 3-Hydrazinyl-2-nitropyridine

The hydrazinyl group (-NHNH2) is a potent nucleophile and a common building block in heterocyclic synthesis. Its reactivity in this compound is central to many of its chemical transformations.

Acylation Reactions (e.g., Acetohydrazonamide Formation)

The terminal nitrogen of the hydrazinyl group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides. For instance, the reaction with acetic anhydride can lead to the formation of the corresponding acetohydrazide. While direct literature on the acylation of this compound is scarce, the reaction of hydrazides with acetic anhydride is a well-established transformation. researchgate.netorgsyn.org In some cases, depending on the reaction conditions, cyclization can occur. For example, the reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetic anhydride yields a triazolopyridine derivative. semanticscholar.org

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | N'-(2-nitropyridin-3-yl)acetohydrazide |

Note: This represents a plausible reaction based on the known reactivity of hydrazinyl groups.

Condensation Reactions with Carbonyl Compounds

The hydrazinyl moiety readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazone chemistry and is widely applicable. semanticscholar.orgresearchgate.netresearchgate.net The resulting hydrazones are often stable, crystalline compounds and can serve as intermediates for further transformations. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

Table 2: Examples of Condensation Reactions

| Carbonyl Compound | Product |

| Benzaldehyde | (E)-N'-(benzylidene)-2-nitropyridin-3-yl)hydrazine |

| Acetone | 2-nitro-3-(2-propylidenehydrazinyl)pyridine |

Note: These are expected products based on the general reactivity of hydrazines with carbonyl compounds.

Cyclization Reactions for the Formation of Fused Heterocyclic Systems

The bifunctional nature of the hydrazinyl group, coupled with the adjacent endocyclic nitrogen of the pyridine (B92270) ring, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve condensation with a suitable dielectrophile, followed by cyclization. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-fused pyridines. Similarly, cyclization with orthoesters or carboxylic acid derivatives can yield triazolo[4,3-a]pyridine systems. organic-chemistry.orgresearchgate.net The synthesis of various triazolopyridine derivatives from 2-hydrazinopyridines is a well-documented process. google.comorganic-chemistry.org

Reactions Involving the Nitro Group of this compound

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring and can itself be the site of chemical transformation, most notably reduction.

Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for the reduction of aromatic nitro compounds, and these are generally applicable to nitropyridines.

Common reducing agents include:

Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. It is often a clean and efficient method. google.comresearchgate.net

Metal/Acid Combinations: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are classical and effective methods for nitro group reduction. acsgcipr.orgresearchgate.net

Sodium Dithionite (Na2S2O4): This reagent offers a milder alternative for the reduction of nitro groups and is often used when other functional groups sensitive to harsher conditions are present. asianpubs.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

The product of the reduction of this compound would be 3-hydrazinylpyridin-2-amine.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

| H2, Pd/C | Methanol or Ethanol (B145695), room temperature |

| SnCl2·2H2O | Concentrated HCl, heat |

| Na2S2O4 | Aqueous solution, often with a co-solvent |

Reactions Involving the Pyridine Core of this compound

The pyridine ring in this compound is electron-deficient due to the presence of the ring nitrogen and the powerful electron-withdrawing nitro group. This electronic nature primarily dictates its reactivity towards nucleophiles.

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions. When it does occur, substitution is directed to the positions meta to the electron-withdrawing groups. researchgate.netntnu.no

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group is a strong activating group for SNAr, and nucleophilic attack is favored at the positions ortho and para to the nitro group. In this compound, the positions of interest for nucleophilic attack would be C4 and C6. The presence of a good leaving group at these positions would facilitate substitution. Studies on substituted 2-nitropyridines have shown that they can undergo efficient nucleophilic substitution. researchgate.netnih.govnih.govacs.org The hydrazinyl group, being an electron-donating group by resonance, would have a competing effect on the electron density of the ring, but the influence of the nitro group is generally dominant in activating the ring for nucleophilic attack.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The pyridine ring, being inherently electron-poor, is generally susceptible to nucleophilic attack. This characteristic is significantly amplified by the presence of the strongly deactivating nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The 2-nitro group in this compound is positioned ortho to the ring nitrogen, making it a highly activated leaving group for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group work in concert to stabilize the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack at the C-2 position. Research on analogous 2-nitropyridine systems demonstrates this high reactivity. For instance, studies on the radiofluorination of substituted 2-nitropyridines have shown that the nitro group can be efficiently displaced by a fluoride (B91410) nucleophile. In the case of 3-methoxy-2-nitropyridine, the reaction with [F-18]fluoride proceeds with high radiochemical yields (70-89%) in short reaction times, highlighting the lability of the 2-nitro group. This suggests that this compound would readily react with various nucleophiles (e.g., alkoxides, amines, thiols) to displace the 2-nitro group and form 2-substituted-3-hydrazinylpyridines.

Conversely, the synthesis of this compound itself often proceeds via an SNAr reaction where a more labile leaving group at the 2-position, such as a halide, is displaced by hydrazine. The synthesis from 2-chloro-3-nitropyridine (B167233) and hydrazine hydrate (B1144303) is a prime example of this pathway. chemicalbook.com

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Chloro-3-nitropyridine | Hydrazine hydrate | This compound | SNAr |

| 3-Methoxy-2-nitropyridine | [F-18]Fluoride | 2-[F-18]Fluoro-3-methoxypyridine | SNAr |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is generally considered unfavorable. The pyridine ring is highly deactivated towards electrophilic attack, a condition that is further intensified by the powerful electron-withdrawing nature of the nitro group. While the hydrazinyl group is an activating, ortho-, para-directing group, its influence is typically insufficient to overcome the substantial deactivation of the ring system. Consequently, forcing conditions would be required for any electrophilic substitution to occur, likely resulting in low yields and potential side reactions or degradation of the molecule.

Arylation and Alkylation Reactions

The this compound molecule offers two primary sites for arylation and alkylation: the pyridine ring itself (C-H functionalization) and the terminal nitrogen of the hydrazinyl group.

Ring Alkylation

The electron-deficient nature of the nitropyridine ring allows for specific types of alkylation reactions, such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. General studies on electrophilic 3-nitropyridines show they react efficiently with carbanions stabilized by sulfonyl groups. nih.gov This process involves the initial addition of the carbanion to an electron-deficient position on the ring (typically ortho or para to the nitro group), followed by a base-induced elimination to yield the C-H alkylated product. nih.gov For this compound, VNS alkylation would be expected to occur at the C-4 or C-6 positions, which are activated by the 2-nitro group.

N-Alkylation and N-Arylation

The hydrazinyl moiety (-NHNH2) is a potent nucleophile and is the more common site for alkylation and arylation reactions. The terminal nitrogen can readily react with alkyl halides or other alkylating agents to form N-alkylated derivatives. Similarly, it can participate in condensation reactions with aldehydes and ketones to form the corresponding hydrazones, which represents a form of functional alkylation.

While direct palladium-catalyzed N-arylation of this compound is not explicitly documented, the arylation of hydrazines is a known transformation. More broadly, palladium-catalyzed methods have been developed for the C-H arylation of nitroarenes using aryl sulfonates, demonstrating a pathway for attaching aryl groups to nitro-activated rings. nih.gov

This compound as a Key Synthetic Intermediate in Organic Synthesis

The dual functionality of the nucleophilic hydrazinyl group and the reactive nitropyridine core makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems and compounds with high nitrogen content.

Utility in Building Diverse Heterocyclic Scaffolds

The hydrazinyl group is a classic precursor for the construction of various nitrogen-containing heterocycles. By reacting with appropriate bifunctional reagents, it can be readily cyclized into five- and six-membered rings. Research on structurally similar compounds, such as 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine, demonstrates the synthetic potential of the hydrazinylpyridine scaffold. researchgate.net This intermediate is used to synthesize a variety of fused and appended heterocyclic systems. researchgate.net

Based on this precedent, this compound can serve as a key intermediate for a range of heterocyclic structures through reactions such as:

Reaction with β-dicarbonyl compounds (e.g., acetylacetone) to yield pyrazole (B372694) derivatives.

Reaction with α-cyanoketones or esters (e.g., ethyl cyanoacetate) to form pyrazolone rings. researchgate.net

Reaction with nitrous acid to generate an azide, which can then undergo cyclization or cycloaddition reactions to form tetrazoles or triazoles. researchgate.net

These transformations leverage the N-N bond of the hydrazine moiety as a foundational element for building the new heterocyclic ring.

| Reagent Type | Resulting Heterocycle |

| β-Dicarbonyl Compound | Pyrazole |

| α-Cyanoester | Pyrazolone |

| Nitrous Acid / Isothiocyanates | Tetrazole / Triazole |

Precursor for Nitrogen-Rich Organic Compounds

Nitrogen-rich compounds are of significant interest in materials science, particularly as energetic materials, due to their high heats of formation and the generation of nitrogen gas upon decomposition. mdpi.com With four nitrogen atoms in its structure (C5H6N4O2), this compound is inherently a nitrogen-rich molecule. uni.lu

Its utility as a precursor lies in its ability to be converted into even more densely nitrogenated systems. The synthesis of fused heterocyclic systems like triazolopyridines or tetrazolopyridines from hydrazinylpyridines is a common strategy for increasing the nitrogen content of a molecule. researchgate.netnih.gov The nitro group also contributes to the energetic properties of these compounds and can itself be a synthetic handle for introducing further nitrogen-based functionalities. mdpi.com The combination of a hydrazine group, a nitro group, and a pyridine ring in one molecule makes this compound a promising starting material for the synthesis of novel high-nitrogen content materials.

Advanced Spectroscopic and Analytical Characterization of 3 Hydrazinyl 2 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

While specific experimental NMR data for 3-Hydrazinyl-2-nitropyridine is not widely available in peer-reviewed literature, a theoretical analysis of its structure allows for the prediction of expected spectral features. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the hydrazinyl group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the pyridine ring, with their chemical shifts indicating the electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is based on theoretical predictions and requires experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.8 - 8.2 | - |

| H-5 | 6.8 - 7.2 | - |

| H-6 | 8.0 - 8.4 | - |

| NH | 4.5 - 5.5 (broad) | - |

| NH₂ | 3.5 - 4.5 (broad) | - |

| C-2 | - | 155 - 160 |

| C-3 | - | 130 - 135 |

| C-4 | - | 135 - 140 |

| C-5 | - | 115 - 120 |

| C-6 | - | 145 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₆N₄O₂), the predicted monoisotopic mass is 154.0491 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the molecular formula. Analysis of the isotopic pattern would further support the elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 155.05635 |

| [M+Na]⁺ | 177.03829 |

| [M-H]⁻ | 153.04179 |

| [M+NH₄]⁺ | 172.08289 |

| [M+K]⁺ | 193.01223 |

| [M]⁺ | 154.04852 |

Chromatographic Purity Assessment of this compound (HPLC, UPLC, GC)

Chromatographic techniques are indispensable for determining the purity of a chemical substance by separating it from any impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most common methods for purity assessment.

The choice of technique would depend on the volatility and thermal stability of this compound. Given its polar nature, reversed-phase HPLC or UPLC would likely be the most suitable methods. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the chromatograph. The separation would be achieved on a stationary phase (e.g., C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. While specific methods for this compound are not published, the purity of commercially available related compounds is often determined by HPLC.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the hydrazinyl group would appear in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected to produce strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, obtaining single crystals of this compound would allow for its complete solid-state structural elucidation. The resulting crystallographic data would provide invaluable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its physical properties.

Computational Chemistry and Theoretical Studies on 3 Hydrazinyl 2 Nitropyridine

Electronic Structure and Molecular Geometry Calculations of 3-Hydrazinyl-2-nitropyridine

The electronic structure and molecular geometry of this compound can be meticulously investigated using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

For analogous compounds like 2-amino-3-nitropyridine, DFT and MP2 methods have been used to compute geometrical parameters, which have then been compared with experimental X-ray diffraction data to validate the theoretical models. researchgate.net In this compound, the pyridine (B92270) ring is expected to be largely planar, with the nitro and hydrazinyl groups exhibiting some degree of torsion relative to the ring. The presence of intramolecular hydrogen bonding between the hydrazinyl group and the nitro group is a key feature to investigate, as it can significantly influence the molecule's conformation and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations, providing a visual representation of the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms, indicating their electron-rich nature and propensity to act as electrophilic attack sites. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydrazinyl group, highlighting their role as potential hydrogen bond donors.

Table 1: Calculated Geometrical Parameters for a Representative Nitropyridine Analog (2-amino-3-nitropyridine)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (nitro) | 1.47 | O-N-O | 123 |

| N-O | 1.23 | C-C-N (nitro) | 118 |

| C-N (amino) | 1.36 | H-N-H | 117 |

| Pyridine C-C | 1.38 - 1.40 | C-N-C (ring) | 117 |

Note: This data is for an analogous compound and serves as an illustrative example of the types of parameters calculated.

Quantum Chemical Descriptors and Prediction of Reactivity Profiles

Quantum chemical descriptors derived from electronic structure calculations are invaluable for predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For nitropyridine derivatives, the HOMO is often localized on the electron-donating group (the hydrazinyl group in this case) and the pyridine ring, while the LUMO is typically centered on the electron-withdrawing nitro group. researchgate.net This distribution indicates that the molecule is susceptible to electrophilic attack at the hydrazinyl and ring positions and nucleophilic attack at the nitro-substituted carbon.

Other global reactivity descriptors can also be calculated to provide a more comprehensive reactivity profile. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ2/2η ).

These descriptors, when calculated for this compound, would allow for a quantitative assessment of its reactivity and comparison with other molecules.

Table 2: Representative Quantum Chemical Descriptors for a Substituted Nitropyridine

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

Note: These values are illustrative and based on typical ranges for similar compounds.

Conformational Analysis and Tautomerism Studies of this compound

The flexibility of the hydrazinyl group in this compound allows for multiple conformations. Conformational analysis, typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step, can identify the most stable conformers. For substituted hydrazinylpyridines, the orientation of the hydrazinyl group relative to the pyridine ring and the nitro group will be a key determinant of conformational preference. Intramolecular hydrogen bonding between the hydrazinyl protons and the nitro oxygens can significantly stabilize certain conformations. nih.gov

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomerism in heterocyclic compounds is a well-studied phenomenon, and computational methods are highly effective in determining the relative stabilities of tautomers. rsc.orgdnu.dp.ua For this molecule, tautomerization could involve the migration of a proton from the hydrazinyl group to one of the nitrogen atoms of the pyridine ring or the nitro group.

Theoretical calculations would involve optimizing the geometry of each plausible tautomer and calculating their relative energies. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial, as the polarity of the solvent can influence tautomeric equilibria. dnu.dp.ua The tautomer with the lowest calculated Gibbs free energy will be the most stable and, therefore, the most abundant form under the specified conditions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified.

For instance, the nitration of pyridine to form a nitropyridine derivative is a reaction that has been studied computationally. researchgate.net While the direct nitration of pyridine is often difficult, computational studies can explore alternative pathways, such as those involving N-nitropyridinium ions. researchgate.net For this compound, computational studies could investigate its reactivity in nucleophilic aromatic substitution reactions, where the nitro group can act as an activating group and be displaced by a nucleophile.

The calculation of activation energies (the energy difference between the transition state and the reactants) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. Natural Bond Orbital (NBO) analysis can also be employed to study the charge transfer interactions that occur during the reaction, providing deeper insight into the electronic rearrangements that drive the chemical transformation.

In Silico Drug-Likeness Assessment of this compound and its Analogs (e.g., PAINS and Brenk Alerts)

In the context of drug discovery, in silico methods are extensively used to assess the "drug-likeness" of a compound, predicting its potential to be a viable drug candidate. These assessments often involve evaluating properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). Several online tools and software packages, such as SwissADME, are available for this purpose. d-nb.info

A key part of this assessment is the identification of problematic fragments that may lead to false positives in high-throughput screening or have undesirable toxicological properties. Two important filters for this are the Pan-Assay Interference Compounds (PAINS) and Brenk alerts.

PAINS (Pan-Assay Interference Compounds): These are substructures that are known to interfere with a wide range of biological assays, often through non-specific mechanisms like reactivity or aggregation. A molecule containing a PAINS fragment is likely to be a promiscuous inhibitor and may not be a suitable starting point for drug development. biointerfaceresearch.com

Brenk Alerts: This filter identifies fragments that are known to be toxic or metabolically unstable. biointerfaceresearch.com The presence of a Brenk alert suggests that the molecule may have undesirable pharmacokinetic or toxicological properties.

For this compound and its analogs, an in silico assessment would involve submitting their structures to a prediction server. The output would indicate whether any PAINS or Brenk alerts are triggered. For example, nitroaromatic compounds can sometimes trigger alerts due to their potential for metabolic reduction to reactive species. Similarly, hydrazines can also be flagged as potentially reactive. The absence of these alerts would increase the confidence in the compound as a potential lead for further investigation. researchgate.netresearchgate.net

Table 3: In Silico Drug-Likeness and Pharmacokinetic Predictions for a Hypothetical Analog

| Property/Filter | Prediction | Interpretation |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Ghose Filter | 0 violations | Within the range for drug-likeness |

| Veber Rule | 0 violations | Good oral bioavailability predicted |

| Egan Rule | 0 violations | Good oral bioavailability predicted |

| PAINS Alert | 0 alerts | Low probability of non-specific assay interference |

| Brenk Alert | 1 alert (e.g., for nitro group) | Potential for metabolic liability or toxicity |

Note: This table is illustrative and represents a typical output from an in silico ADMET prediction tool.

Medicinal Chemistry and Pharmacological Applications of 3 Hydrazinyl 2 Nitropyridine and Its Derivatives

Design and Synthesis of Bioactive Derivatives from 3-Hydrazinyl-2-nitropyridine

The synthesis of bioactive molecules from the this compound scaffold typically begins with its precursor, 2-chloro-3-nitropyridine (B167233). This starting material is highly reactive towards nucleophiles, making it an ideal substrate for introducing the key hydrazinyl group. mdpi.com The chlorine atom at the 2-position is readily displaced by hydrazine (B178648) hydrate (B1144303) in a nucleophilic aromatic substitution (SNAr) reaction to yield this compound.

Once formed, the hydrazinyl moiety (-NHNH₂) serves as a versatile chemical handle for further derivatization. A common and highly effective strategy is the condensation reaction with various aldehydes and ketones. This reaction produces a class of compounds known as hydrazones (containing the -N=CH- linkage), which are celebrated for their broad spectrum of pharmacological activities. omicsonline.orgnih.gov

The general synthetic scheme is as follows:

Formation of the Hydrazine: 2-chloro-3-nitropyridine reacts with hydrazine hydrate to form this compound.

Formation of Hydrazones: The resulting this compound is then reacted with a selected aromatic or heteroaromatic aldehyde or ketone, typically under mild acidic catalysis, to yield the corresponding N-pyridyl-hydrazone derivative. nih.gov

This synthetic approach allows for the creation of large libraries of diverse molecules. By varying the structure of the aldehyde or ketone, chemists can introduce a wide range of substituents and functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity. nih.gov For instance, derivatives have been synthesized by reacting the parent hydrazine with substituted benzaldehydes, furan-2-carbaldehyde, and other carbonyl compounds to explore their potential as inhibitors of various enzymes or as receptor ligands. nih.gov

| Derivative Class | Starting Materials | Key Reaction | Resulting Scaffold | Potential Application |

|---|---|---|---|---|

| Benzylidene-hydrazinyl-nitropyridines | This compound + Substituted Benzaldehydes | Condensation | (E)-N'-(substituted-benzylidene)-3-hydrazinyl-2-nitropyridine | Enzyme Inhibition, Receptor Modulation |

| Furfurylidene-hydrazinyl-nitropyridines | This compound + Furan-2-carbaldehyde | Condensation | (E)-N'-(furan-2-ylmethylene)-3-hydrazinyl-2-nitropyridine | Antimicrobial, Anticancer |

| Acetophenonyl-hydrazinyl-nitropyridines | This compound + Substituted Acetophenones | Condensation | (E)-N'-(1-(substituted-phenyl)ethylidene)-3-hydrazinyl-2-nitropyridine | Enzyme Inhibition, Receptor Modulation |

Investigation of Pharmacological Targets for this compound Analogs

The structural features of this compound and its derivatives, particularly the hydrazones, make them promising candidates for interacting with various biological targets. The azomethine group (-NHN=CH-) is a key pharmacophore that contributes to a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. omicsonline.orgnih.gov One of the most compelling targets for this class of compounds is the histamine (B1213489) H4 receptor (H4R).

The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family. imrpress.com Unlike the H1 and H2 receptors, which are widely distributed, the H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T-cells, and dendritic cells. nih.govmdpi.com This specific expression pattern implicates the H4R as a crucial modulator of immune and inflammatory responses. nih.gov

Activation of the H4R is known to mediate key inflammatory events, including mast cell activation and the chemotaxis (directed migration) of eosinophils and mast cells to sites of inflammation. mdpi.com Consequently, antagonists of the H4R are being actively investigated as a novel class of therapeutic agents. Several distinct chemical scaffolds, including 2-aminopyrimidines and quinazolines, have been explored for their H4R antagonist activity. nih.gov The this compound scaffold represents a potentially novel framework for the design of new H4R ligands. Its synthetic tractability allows for the systematic modification needed to achieve high affinity and selectivity for the H4R target.

Given the central role of the H4R in orchestrating immune cell trafficking and activation, its antagonists hold significant promise for treating a variety of inflammatory and autoimmune disorders. imrpress.commdpi.com By blocking the action of histamine at the H4R, these agents can inhibit the infiltration of eosinophils and mast cells, thereby reducing the inflammatory cascade. mdpi.com Preclinical studies have demonstrated the potential of H4R antagonists in models of allergic inflammation, peritonitis, respiratory inflammation, and rheumatoid arthritis. mdpi.com

Hydrazone derivatives, in general, are well-documented for their anti-inflammatory properties. omicsonline.orgnih.govnih.gov The mechanism is often linked to the inhibition of key inflammatory mediators or enzymes. nih.gov Derivatives of the this compound scaffold, by combining the known anti-inflammatory potential of hydrazones with the potential for H4R antagonism, represent a compelling strategy for developing new anti-inflammatory drugs.

Chronic pruritus (itch) is a significant clinical problem, and in many inflammatory skin conditions, it is not effectively treated by traditional H1 antihistamines. mdpi.com This suggests the involvement of other pathways, and the H4R has emerged as a key player. The expression of H4R on sensory neurons and immune cells involved in the itch response makes it an attractive target for antipruritic therapies. mdpi.com H4R antagonists have shown efficacy in preclinical models of pruritus, suggesting they could offer a new approach to managing this distressing symptom. mdpi.com

Similarly, the H4R is also implicated in pain signaling, particularly in neuropathic pain. mdpi.com The development of H4R antagonists could therefore provide new therapeutic options for managing complex pain syndromes. The versatility of the this compound scaffold allows for the fine-tuning of physicochemical properties required for activity against targets in both the peripheral and central nervous systems.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Key areas of modification for nitropyridine-hydrazone derivatives include:

The Pyridine (B92270) Ring: Introducing substituents onto the pyridine core can alter the electronic properties and steric profile of the molecule, influencing how it binds to its target.

The Hydrazone Linker: While typically a stable feature, modifications to the linker can affect conformational flexibility.

The Substituted Ring (from the aldehyde/ketone): This is the most common site for modification. The nature, position, and size of substituents on this aromatic or heterocyclic ring can have a profound impact on biological activity. nih.govmdpi.com

For example, in SAR studies of aroylhydrazone iron chelators, nitro-substitution was found to have both positive and negative effects on activity, depending on the specific molecular context. nih.gov In other studies on pyrazole (B372694) hydrazones, the presence and type of substituents on the phenyl ring attached to the hydrazone moiety were critical for antiproliferative activity. mdpi.com These principles can be directly applied to the this compound scaffold.

| Molecular Region | Modification | Potential Impact on Bioactivity | Rationale |

|---|---|---|---|

| Substituted Phenyl Ring | Addition of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -CN) | Can increase or decrease activity depending on the target's binding pocket electronics. nih.gov | Alters the electrostatic potential and hydrogen bonding capacity of the molecule. |

| Substituted Phenyl Ring | Addition of Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Often modulates potency by enhancing hydrophobic or hydrogen bond interactions. nih.gov | Changes electron density and can participate in specific donor-acceptor interactions. |

| Substituted Phenyl Ring | Varying Substituent Position (ortho, meta, para) | Critically affects the ability of the molecule to fit within the receptor binding site. | Alters the overall shape and conformation of the molecule. |

| Pyridine Ring | Addition of small alkyl or alkoxy groups | Can improve metabolic stability and modulate lipophilicity for better cell permeability. | Blocks sites of metabolism and changes the molecule's solubility characteristics. |

Ligand Design and Optimization Strategies Incorporating the this compound Scaffold

The rational design of new drugs is an iterative process that combines synthesis, biological testing, and computational modeling. The this compound scaffold serves as an excellent starting point for such campaigns due to its synthetic accessibility and the proven biological relevance of its hydrazone derivatives. researchgate.net

Optimization strategies include:

Scaffold Hopping and Bioisosteric Replacement: If the this compound core shows initial promise but has liabilities (e.g., poor solubility, metabolic instability), chemists can replace parts of the molecule with other groups that have similar steric and electronic properties (bioisosteres) to improve its drug-like characteristics. The pyridine ring itself is often considered a bioisostere of a phenyl ring but with altered properties, such as improved solubility.

Fragment-Based and Structure-Based Design: If the three-dimensional structure of the pharmacological target (like the H4R) is known, computational docking studies can be used to predict how derivatives of the this compound scaffold will bind. mdpi.com This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity, focusing synthetic efforts on the most promising compounds.

Pharmacophore Modeling: By analyzing the structures of known active ligands for a target, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for activity. The this compound scaffold can then be decorated with functional groups in a manner that fits the pharmacophore model, guiding the design of novel and potent ligands.

The ultimate goal is to optimize the lead compound to achieve a balance of high potency for the desired target, selectivity over other related targets (e.g., H1R, H2R, H3R), and favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a suitable candidate for further development.

Preclinical Evaluation Methodologies for Novel Compounds Derived from this compound

The preclinical evaluation of novel compounds derived from this compound is a critical phase in the drug discovery process. This stage involves a series of in vitro and in vivo studies designed to assess the therapeutic potential and preliminary safety profile of these derivatives. Methodologies are selected based on the intended therapeutic application, with a primary focus on identifying compounds with significant biological activity and a favorable selectivity profile. While specific research on derivatives of this compound is emerging, the preclinical evaluation strategies are largely guided by established protocols for analogous heterocyclic compounds, particularly those containing nitropyridine and hydrazone moieties.

In Vitro Cytotoxicity Assays

A fundamental step in the preclinical assessment of novel anticancer agents is the determination of their cytotoxic effects against a panel of human cancer cell lines. These assays provide initial insights into the potency and selectivity of the compounds.

One of the most common methods employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

For instance, in studies of novel 3-nitropyridine (B142982) analogues, a class of compounds structurally related to derivatives of this compound, the anti-proliferative activity was assessed against a diverse panel of solid and hematological cancer cell lines. nih.gov The evaluation often includes a comparison to normal, non-cancerous cell lines, such as peripheral blood mononuclear cells (PBMCs) and normal lung fibroblasts (MRC-5), to determine the selectivity of the cytotoxic effect. nih.gov Compounds that exhibit high potency against cancer cells but low toxicity towards normal cells are prioritized for further development. nih.gov

The National Cancer Institute (NCI) has established a standardized screening panel of 60 human tumor cell lines (NCI-60) representing various cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Evaluation of novel compounds against this panel can provide a broader understanding of their spectrum of activity and potential mechanisms of action. nih.gov

| Compound Class | Assay Type | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|---|

| 3-Nitropyridine Analogues | MTS/MTT Assay | Various solid and hematological cancer cell lines (e.g., leukemia, colon, lung) and normal cell lines (PBMC, MRC-5) | Demonstrated potent cytotoxic effects in cancer cell lines with selectivity over normal cells. Some analogues showed GI50 values below 10 nM in the NCI-60 screen. | nih.gov |

| 2-(2-Hydrazinyl)thiazole Derivatives | MTT Assay | Human leukemia cell line (K-562) | Showed significant anticancer activity compared to the reference drug adriamycin. | |

| Thiazolyl Pyridine Hybrids | MTT Assay | Lung cancer cell line (A549) | Displayed excellent anticancer activities against the lung cancer cell line. |

Antimicrobial Activity Screening

Given that hydrazone derivatives are known to possess antimicrobial properties, novel compounds derived from this compound are often screened for their activity against a range of pathogenic bacteria and fungi.

The initial screening is typically performed using the agar (B569324) disk diffusion method . In this technique, a standardized inoculum of a specific microorganism is spread over the surface of an agar plate. Paper disks impregnated with the test compound at a known concentration are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.

To obtain quantitative data on antimicrobial potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing serial dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period. This method is widely used for its efficiency and the quantitative nature of its results.

The screening panel for antimicrobial activity typically includes a selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). The results are often compared to those of standard antimicrobial agents.

| Compound Class | Screening Method | Microorganisms Tested | Key Parameter Determined | Reference |

|---|---|---|---|---|

| Hydrazone Derivatives | Broth Microdilution | Gram-positive and Gram-negative bacteria, Fungi | Minimum Inhibitory Concentration (MIC) | |

| Pyrazoline and Hydrazone Derivatives | Microbroth Dilution | E. coli, S. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans | Minimum Inhibitory Concentration (MIC) | |

| Pyridine Appended 2-Hydrazinylthiazole Derivatives | In vitro assays | Mycobacterium tuberculosis H37Rv strain | Antitubercular activity |

In Vivo Efficacy Studies

Compounds that demonstrate promising in vitro activity and an acceptable preliminary safety profile may advance to in vivo efficacy studies. These studies are conducted in animal models that are relevant to the intended therapeutic indication.

For anticancer drug candidates, a common in vivo model is the murine heterotopic xenograft model . In this model, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. The efficacy of the compound is evaluated by monitoring tumor growth over time. Key parameters measured include tumor volume and weight at the end of the study. A significant reduction in tumor growth in the treated group compared to a control group indicates in vivo anticancer activity. For example, the in vivo anticancer effect of 3-nitropyridine analogues has been demonstrated in a murine heterotopic xenograft model of colon cancer. nih.gov

The selection of the animal model, the route of administration, and the dosing regimen are critical aspects of the study design and are tailored to the specific compound and its intended clinical use.

Future Research Directions and Challenges in 3 Hydrazinyl 2 Nitropyridine Chemistry

Exploration of Novel Biological Activities and Therapeutic Indications

The hydrazone moiety (-NHN=CH-) is a well-established pharmacophore, and compounds possessing this functional group have demonstrated a wide spectrum of biological activities. nih.gov The derivatization of the hydrazinyl group in 3-Hydrazinyl-2-nitropyridine into various hydrazones is a promising avenue for the discovery of new therapeutic agents. Future research will likely focus on synthesizing libraries of these derivatives to explore a range of biological targets.

Hydrazide-hydrazone derivatives, in particular, have gained significant attention for their diverse pharmacological properties. nih.gov Research into novel hydrazide-hydrazones derived from this compound could uncover compounds with significant potential. nih.gov The potential biological activities that warrant investigation for derivatives of this compound are extensive, drawing from the known activities of related hydrazone compounds. nih.govresearchgate.net These include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities. nih.gov

| Potential Biological Activity | Rationale / Related Compound Class | Key Research Focus |

|---|---|---|

| Antimicrobial | Hydrazone derivatives have shown potent activity against bacteria and fungi. nih.govmdpi.com | Screening against a broad panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. |

| Antitumor | Many hydrazones are evaluated for their antitumoral properties. nih.govnih.gov | Testing against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). nih.gov |

| Anticonvulsant | The hydrazone scaffold is present in several compounds with anticonvulsant effects. nih.gov | Development of derivatives and evaluation in animal models of epilepsy. |

| Anti-inflammatory | Known anti-inflammatory properties of certain hydrazone-containing molecules. nih.gov | Investigation of mechanisms of action, such as COX enzyme inhibition. |

| Antitubercular | Isonicotinoyl hydrazones are known for their activity against Mycobacterium tuberculosis. nih.gov | Synthesis of analogs and testing against drug-sensitive and drug-resistant strains of M. tuberculosis. |

Development of Advanced Catalytic Systems for this compound Transformations

The functionalization of the this compound core presents opportunities for creating complex molecules. However, achieving selective transformations requires sophisticated catalytic methods. Future research should focus on developing novel homogeneous and heterogeneous catalytic systems that can mediate reactions at specific sites on the molecule. This includes catalysts for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as catalysts for asymmetric synthesis to produce chiral derivatives. The development of catalytic systems that can selectively reduce the nitro group without affecting other functional groups or facilitate reactions involving the pyridine (B92270) nitrogen would be particularly valuable.

Applications in Materials Science and Supramolecular Chemistry

The structural characteristics of this compound make it an attractive building block for materials science and supramolecular chemistry. The hydrazine (B178648) and nitro groups are capable of forming strong hydrogen bonds, while the pyridine ring can participate in π-π stacking interactions. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures such as gels, liquid crystals, and crystalline co-crystals. mdpi.com

Furthermore, the hydrazine moiety can act as a ligand to coordinate with metal ions, opening the door to the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing. The combination of a thiazolo[3,2-a]pyrimidine platform and an arylhydrazone moiety has been noted as a promising direction, suggesting that combining the this compound core with other heterocyclic systems could lead to materials with unique physical and chemical properties. mdpi.com

Addressing Challenges in the Derivatization and Functionalization of this compound

While this compound is a promising scaffold, its derivatization is not without challenges. The presence of multiple reactive sites—the hydrazine group, the nitro group, and the pyridine ring itself—can lead to issues with regioselectivity and chemoselectivity. The nitro group strongly influences the reactivity of the pyridine ring, facilitating nucleophilic substitution. nih.gov A key challenge is to control reactions to occur at the desired position.

The hydrazine group is a strong nucleophile and can react with a variety of electrophiles, but it can also be susceptible to oxidation. The nitro group is prone to reduction under various conditions, which can be an intended transformation or an unwanted side reaction. Future work must focus on developing robust synthetic methodologies that allow for the selective functionalization of each part of the molecule. This includes the use of protecting groups, the development of orthogonal reaction strategies, and the fine-tuning of reaction conditions.

| Challenge | Description | Potential Strategy |

|---|---|---|

| Regioselectivity | Controlling the site of reaction on the pyridine ring, especially when multiple positions are activated by the nitro group. | Use of sterically demanding reagents; employing directing groups; computational modeling to predict reactive sites. |

| Chemoselectivity | Selectively reacting one functional group (e.g., hydrazine) without affecting another (e.g., nitro group). | Orthogonal protecting group strategies; development of highly specific catalysts; careful control of reaction conditions (temperature, solvent, pH). |

| Hydrazine Reactivity | The high nucleophilicity can lead to multiple additions or side reactions. The N-N bond can be labile under certain conditions. | In-situ formation of more stable derivatives like hydrazones; use of protecting groups on one of the hydrazine nitrogens. |

| Nitro Group Stability | The nitro group can be unintentionally reduced during reactions, especially those using reductive reagents or certain metal catalysts. | Employing mild reaction conditions; selecting catalysts and reagents that are compatible with nitro groups. |

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be realized by integrating its study into multidisciplinary research platforms. In chemical biology, derivatives of this compound could be developed as fluorescent probes to study biological processes, leveraging the photophysical properties that can arise from the extended conjugation in its derivatives. nih.gov Computational chemistry and molecular modeling will be indispensable for predicting the reactivity, conformation, and interaction of this compound derivatives with biological targets or other molecules in a supramolecular assembly. Collaborations between synthetic chemists, biologists, materials scientists, and computational chemists will be essential to unlock the full potential of this versatile heterocyclic compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydrazinyl-2-nitropyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Microwave-assisted synthesis (e.g., coupling 2-halophenoxy derivatives with hydrazine) is effective for improving yield and reducing reaction time. Key parameters include temperature control (120–150°C), solvent selection (DMF or ethanol), and stoichiometric ratios (1:1.2 hydrazine:precursor). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d to confirm hydrazinyl (–NH–NH) and nitro (–NO) group positions.

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving hydrogen-bonding networks in crystals .

- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) using hybrid functionals (B3LYP) with gradient corrections .

Q. How does the reactivity of this compound differ under acidic vs. basic conditions?

- Methodological Answer :

- Acidic conditions : Protonation of the hydrazinyl group enhances electrophilicity, facilitating cyclization (e.g., forming pyrazole derivatives).

- Basic conditions : Deprotonation promotes nucleophilic substitution at the nitro-bearing pyridine ring.

- Monitor intermediates via LC-MS and isolate products using pH-controlled extraction (chloroform/water) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this compound derivatives?

- Methodological Answer :

- Functional selection : Use B3LYP/6-311++G(d,p) for geometry optimization and M06-2X for non-covalent interactions.

- Thermochemical accuracy : Incorporate exact exchange terms (Becke’s hybrid functional) to reduce errors in atomization energy (<3 kcal/mol) .

- Validate with NIST spectral databases for vibrational frequencies and dipole moments .

Q. What crystallographic challenges arise when resolving polymorphic forms of this compound, and how are they addressed?

- Methodological Answer :

- Twinned crystals : Use SHELXL for refinement with HKLF5 format to handle overlapping reflections.

- Hydrogen bonding : Apply restraints to NH groups in disordered regions.

- Compare with related structures (e.g., 2,4-dihydroxy-3-nitropyridine) to identify packing motifs .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound intermediates?

- Methodological Answer :

- Cross-validation : Combine H-N HMBC NMR to confirm hydrazine connectivity and IR spectroscopy for nitro stretching (1520–1550 cm).

- Batch analysis : Use HPLC-PDA to detect trace impurities (e.g., unreacted 2-nitropyridine) that skew data .

Q. What safety protocols are essential for handling nitro-containing derivatives like this compound?

- Methodological Answer :

- Explosion risk : Store at ≤4°C in amber vials; avoid grinding dry powders.

- Exposure control : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats).

- Waste disposal : Neutralize with 10% NaOH before incineration .

Method Development & Applications

Q. How can this compound serve as a precursor for heterocyclic compounds (e.g., pyrazoles or phenoxazines)?

- Methodological Answer :

- Cyclization : React with β-ketoesters under FeO@SiO/InO catalysis (80°C, 6 hr) to form pyrazole-5-amine derivatives.

- Cross-coupling : Suzuki-Miyaura with aryl boronic acids yields phenoxazine analogs. Characterize regioselectivity via NOESY .

Q. What strategies improve the scalability of this compound synthesis for high-throughput applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。